![molecular formula C18H16Cl2N2O2 B2863971 2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 819807-03-9](/img/structure/B2863971.png)
2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a complex organic molecule that contains an indole and a dichlorophenoxy group. Indoles are a class of compounds that are part of many biologically active substances . The dichlorophenoxy group is commonly found in certain types of herbicides .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Ethylene Release in Cotton
Morgan and Hall (1964) explored the effects of 2,4-dichlorophenoxy-acetic acid (a related compound to 2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide) on cotton plants. They found that it stimulates the release of ethylene in cotton, which is a crucial aspect in plant growth and response mechanisms. This study highlights the compound's influence on plant hormonal actions and the potential applications in agricultural research and practices (Morgan & Hall, 1964).
Organic Intermediates in Wastewater Treatment
Sun and Pignatello (1993) identified transient products formed during the mineralization of 2,4-D (2,4-dichlorophenoxyacetic acid) by advanced oxidation processes in wastewater treatment. This research provides insights into the chemical pathways and potential environmental impact of compounds structurally similar to this compound, emphasizing its relevance in environmental chemistry and pollution control (Sun & Pignatello, 1993).
Synthesis and Structure of Similar Compounds
Sharma et al. (2018) synthesized a compound structurally related to this compound and analyzed its anticancer properties through molecular docking studies. This research sheds light on the potential medical applications of similar compounds in the development of new therapeutic agents (Sharma et al., 2018).
Design and Synthesis for Anti-inflammatory Applications
Al-Ostoot et al. (2020) focused on the design and synthesis of an indole acetamide derivative, showcasing its potential as an anti-inflammatory drug. The research demonstrates the versatility of compounds like this compound in pharmaceutical applications, particularly in inflammation treatment (Al-Ostoot et al., 2020).
Insect Growth Regulation
Devi and Awasthi (2022) synthesized a compound related to this compound and studied its effectiveness as an insect growth regulator. This research highlights the potential use of such compounds in pest control and agricultural practices, particularly in managing insect populations (Devi & Awasthi, 2022).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, are often involved in various biological processes .
Mode of Action
Indole derivatives are known to act as serotonin release agents and enhancers of serotonin activity .
Biochemical Pathways
Indole derivatives are known to be involved in various biological processes .
Pharmacokinetics
The compound’s melting point is 28-31℃, boiling point is 118-120 °c (press: 0003 Torr), and its density is 1187 . These properties may influence its bioavailability.
Result of Action
Indole derivatives are known to have various biological activities .
Action Environment
The compound’s storage conditions are 2-8°c , indicating that temperature may affect its stability.
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-5-6-17(15(20)9-13)24-11-18(23)21-8-7-12-10-22-16-4-2-1-3-14(12)16/h1-6,9-10,22H,7-8,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCMAFJEEXEVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

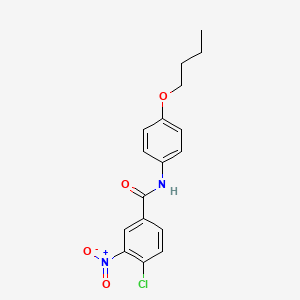
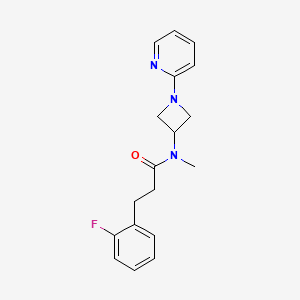


![2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2863896.png)
![3-Chloro-2-[1-(2,4-dichlorophenoxy)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2863897.png)
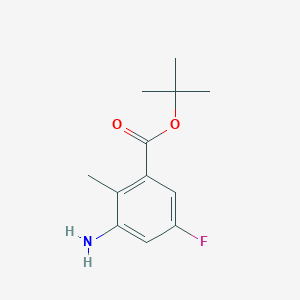
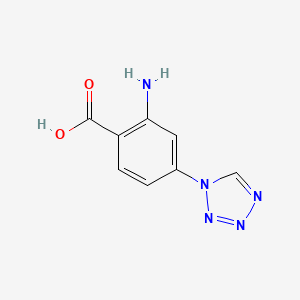
![4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2863901.png)
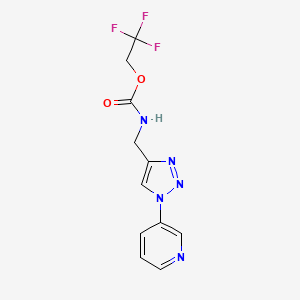
![4-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}butanoic acid](/img/structure/B2863903.png)

![4-phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2863910.png)
![N-[2-[3,3-Dimethyl-2-(1-methylimidazol-2-yl)azetidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2863911.png)